3,7,11-Trimethyl-1-dodecanol

Descripción

3, 7, 11-Trimethyldodecan-1-ol, also known as hexahydrofarnesol, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Within the cell, 3, 7, 11-trimethyldodecan-1-ol is primarily located in the cytoplasm.

Propiedades

IUPAC Name |

3,7,11-trimethyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h13-16H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPUXESLSOZSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880730 | |

| Record name | 1-dodecanol, 3,7,11-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6750-34-1 | |

| Record name | 3,7,11-Trimethyl-1-dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6750-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrofarnesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-dodecanol, 3,7,11-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAHYDROFARNESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66J3UW66VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7,11-trimethyldodecan-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-Depth Technical Guide to the Chemical Properties and Applications of 3,7,11-Trimethyl-1-dodecanol

This guide provides a comprehensive technical overview of 3,7,11-trimethyl-1-dodecanol, also known as hexahydrofarnesol. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, spectroscopic characterization, biological significance, and practical applications. The structure of this guide is tailored to present the information logically, mirroring the workflow of scientific investigation from synthesis and characterization to application.

Core Chemical Identity and Physicochemical Properties

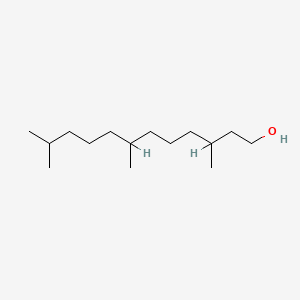

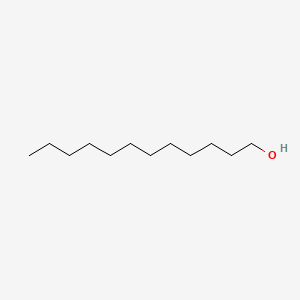

3,7,11-Trimethyl-1-dodecanol is a saturated fatty alcohol with the chemical formula C₁₅H₃₂O.[1][2] Its structure consists of a 12-carbon dodecanol backbone with three methyl group substitutions at positions 3, 7, and 11.[1] This branched-chain structure is key to its distinct physical and chemical properties compared to its linear analogue, 1-dodecanol. It is a primary alcohol and is considered a medium-chain fatty alcohol.[2]

The compound is also referred to by several synonyms, including hexahydrofarnesol and farnesanol.[3] Its CAS Registry Number is 6750-34-1.[3][4]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3,7,11-trimethyl-1-dodecanol, compiled from various sources. It is important to note that some of these values are estimated and should be considered as such in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₂O | [1][3][4][5] |

| Molecular Weight | 228.41 g/mol | [2][3][5] |

| IUPAC Name | 3,7,11-trimethyldodecan-1-ol | [2] |

| CAS Registry Number | 6750-34-1 | [3][4][5] |

| Appearance | Solid or liquid | [2] |

| Boiling Point | 278-279 °C @ 760 mmHg (est.) 127-129 °C @ 3 Torr | [3][5] |

| Density | 0.8491 g/cm³ @ 25 °C | [3] |

| Flash Point | 122.7 °C (253.0 °F) TCC (est.) | [5] |

| Water Solubility | 0.722 mg/L @ 25 °C (est.) | [5] |

| logP (Octanol/Water) | 5.975 (est.) | [5] |

| Vapor Pressure | 0.000490 mmHg @ 25.00 °C (est.) | [5] |

Synthesis of 3,7,11-Trimethyl-1-dodecanol

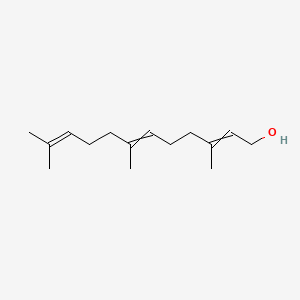

The most direct and common synthetic route to 3,7,11-trimethyl-1-dodecanol is the catalytic hydrogenation of farnesol.[1] Farnesol is a naturally occurring sesquiterpene alcohol with three carbon-carbon double bonds.[1] The hydrogenation process saturates these double bonds to yield the fully saturated hexahydrofarnesol structure.[1]

Workflow for Synthesis via Catalytic Hydrogenation

Caption: General workflow for the synthesis of 3,7,11-trimethyl-1-dodecanol.

Experimental Protocol: Catalytic Hydrogenation of Farnesol

This protocol describes a representative procedure for the synthesis of 3,7,11-trimethyl-1-dodecanol. The causality behind the choice of reagents and conditions is to ensure complete saturation of the double bonds in farnesol while minimizing side reactions.

-

Reactor Preparation: A high-pressure hydrogenation vessel (e.g., a Parr shaker) is charged with farnesol (1 equivalent).

-

Solvent Addition: A suitable solvent such as ethanol or hexane is added to dissolve the farnesol.[1] The choice of solvent is critical; it must solubilize the starting material and be inert under the reaction conditions. Ethanol is often preferred due to its polarity and ability to suspend the catalyst.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is carefully added to the solution.[1] Pd/C is a robust and efficient catalyst for the hydrogenation of alkenes.

-

Hydrogenation Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is then heated (e.g., to 50-70 °C) and agitated vigorously to ensure efficient mass transfer of hydrogen to the catalyst surface. The reaction is monitored by techniques such as TLC or GC-MS until the starting material is fully consumed.

-

Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully vented. The mixture is then filtered through a pad of celite to remove the solid Pd/C catalyst. This step is crucial to prevent contamination of the final product.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure 3,7,11-trimethyl-1-dodecanol.[3]

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for 3,7,11-trimethyl-1-dodecanol.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For 3,7,11-trimethyl-1-dodecanol, the key expected absorptions are:

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching of the numerous sp³ C-H bonds in the alkyl chain.

-

C-O Stretch: An absorption in the 1050-1150 cm⁻¹ region, indicating the C-O single bond of the primary alcohol.

The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex due to the long alkyl chain. However, key signals would include:

-

A triplet around 3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).

-

A multiplet around 1.5 ppm for the proton on the chiral carbon at position 3.

-

A complex series of overlapping multiplets between approximately 1.0 and 1.4 ppm for the many CH₂ and CH protons in the backbone.

-

Doublets and singlets between 0.8 and 0.9 ppm for the various methyl groups (at positions 3, 7, 11, and the terminal isopropyl group).

-

-

¹³C NMR: The carbon NMR would show distinct signals for each carbon atom in a unique chemical environment. Key expected signals include:

-

A signal around 60-65 ppm for the carbon attached to the hydroxyl group (C1).

-

A series of signals in the upfield region (10-40 ppm) corresponding to the various methyl and methylene carbons of the alkyl chain.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely not show a prominent molecular ion peak (M⁺ at m/z 228) due to the facile dehydration of the primary alcohol. Key fragmentation patterns would include:

-

A peak at M-18 (m/z 210) corresponding to the loss of a water molecule.

-

Alpha-cleavage resulting in a fragment at m/z 31 ([CH₂OH]⁺).

-

A series of fragment ions separated by 14 Da (CH₂) corresponding to the cleavage of the alkyl chain.

The NIST Chemistry WebBook indicates the availability of mass spectrum data for this compound.[4][6]

Biological Significance and Applications

While 3,7,11-trimethyl-1-dodecanol is used in the flavor and fragrance industry, its presence in biological systems is of particular interest to researchers in life sciences and drug development.[5]

Role in Metabolism

3,7,11-Trimethyl-1-dodecanol has been identified as a metabolite in cancer metabolism.[1][2][7] Its presence in cancer cells suggests a potential role in lipid metabolism pathways that are altered in cancerous states.[1] This makes it a molecule of interest for further investigation as a potential biomarker for cancer research and diagnostics.[1] The specific enzymatic pathways leading to its formation and its downstream effects are still areas of active research.

Natural Occurrence

This fatty alcohol is not just a synthetic compound; it is found in nature. It has been detected in various plants, including neem (Azadirachta indica) and in arid wild plants like Cornulaca monacantha and Indigofera argentea.[1][2][8] Its presence in these species suggests it may play a role in plant defense or other physiological processes.

Potential Therapeutic and Industrial Applications

Given its structure as a fatty alcohol, 3,7,11-trimethyl-1-dodecanol has several potential applications:

-

Drug Delivery: Its amphiphilic nature could be exploited in the formulation of drug delivery systems.

-

Antimicrobial Research: Ongoing studies are exploring the antimicrobial properties of various fatty alcohols, and this compound could be a candidate for such investigations.[1]

-

Chemical Intermediate: It serves as a versatile intermediate in organic synthesis for the creation of more complex molecules.[1]

-

Cosmetics and Personal Care: It can be used as a lubricant and emulsifier in various formulations.[1]

Caption: Biological relevance and potential applications of the compound.

Safety and Handling

As a chemical entity used in research, proper safety precautions are mandatory.

-

Hazard Identification: According to some suppliers, 3,7,11-trimethyl-1-dodecanol is classified with GHS07 pictograms, with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

Conclusion

3,7,11-trimethyl-1-dodecanol is a multifaceted branched-chain fatty alcohol with well-defined chemical properties and a straightforward synthetic pathway. Its characterization relies on standard spectroscopic techniques. Beyond its industrial use, its emerging role as a metabolite in cancer and its presence in the natural world open up new avenues for research, particularly in the fields of metabolomics, biomarker discovery, and natural product chemistry. This guide provides the foundational knowledge for scientists to confidently work with and explore the potential of this intriguing molecule.

References

-

PubChem. (n.d.). 3-Dodecanol, 3,7,11-trimethyl-. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

The Good Scents Company. (n.d.). hexahydrofarnesol. Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook, Gas Chromatography. Retrieved January 15, 2026, from [Link]

-

Al-Qthanin, R. N., et al. (2024). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. MDPI. Retrieved January 15, 2026, from [Link]

-

CAS. (n.d.). 3,7,11-Trimethyl-1-dodecanol. CAS Common Chemistry. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 3,7,11-Trimethyl-1-dodecanol. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

- 1. Buy 3,7,11-Trimethyl-1-dodecanol | 6750-34-1 [smolecule.com]

- 2. 3,7,11-Trimethyl-1-dodecanol | C15H32O | CID 138824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1-Dodecanol, 3,7,11-trimethyl- [webbook.nist.gov]

- 5. hexahydrofarnesol, 6750-34-1 [thegoodscentscompany.com]

- 6. 1-Dodecanol, 3,7,11-trimethyl- [webbook.nist.gov]

- 7. 3,7,11-TRIMETHYL-1-DODECANOL | 6750-34-1 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure Elucidation of 3,7,11-Trimethyl-1-dodecanol

Abstract

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of 3,7,11-trimethyl-1-dodecanol (also known as hexahydrofarnesol). As a naturally occurring saturated terpene alcohol, its unambiguous identification is critical in fields ranging from chemical ecology to industrial quality control.[1][2] This document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation. Each section details not only the interpretation of spectral data but also the underlying principles that make each technique indispensable for solving this molecular puzzle.

Introduction: The Molecular Profile of 3,7,11-Trimethyl-1-dodecanol

3,7,11-Trimethyl-1-dodecanol is a C15 fatty alcohol with the chemical formula C₁₅H₃₂O.[1][2] It is found in various plants, such as neem (Azadirachta indica), and is also generated as a valuable byproduct during the industrial hydrogenation of farnesene for biofuel applications.[1] Its saturated, branched structure presents a unique analytical challenge that requires a sophisticated and integrated approach for confirmation. Recent research has also identified it as a metabolite in cancer cells, elevating its importance in metabolic studies.[1][2] The accurate determination of its structure is the foundational step for understanding its biological activity, ensuring purity in commercial applications, and synthesizing derivatives for further research.

The Strategic Imperative: An Integrated Spectroscopic Workflow

The elucidation of a chemical structure is not a linear process but a synergistic one, where data from multiple orthogonal techniques are woven together to build an irrefutable molecular portrait.[3] Relying on a single method invites ambiguity. For a molecule like 3,7,11-trimethyl-1-dodecanol, the core strategy involves a three-pronged attack:

-

Mass Spectrometry (MS): To determine the molecular weight, deduce the elemental formula, and gain initial structural insights from fragmentation patterns.

-

Infrared (IR) Spectroscopy: To rapidly identify key functional groups, providing a crucial piece of the puzzle—in this case, the hydroxyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise H-C framework, establishing atom-to-atom connectivity and confirming the final structure.

This integrated workflow creates a self-validating loop where the hypothesis generated from one technique is confirmed or refined by the next.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Deconstructing the Molecule

Core Directive: To establish the molecular mass and formula, and to observe characteristic fragmentation patterns that are indicative of an aliphatic alcohol structure. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for a volatile compound of this nature.[4][5]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the purified 3,7,11-trimethyl-1-dodecanol sample in a high-purity volatile solvent (e.g., hexane or dichloromethane).

-

Injection: Employ a liquid injection technique, such as cool on-column injection, to minimize thermal degradation that can occur with headspace analysis of terpenes and alcohols.[4]

-

GC Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any residual solvent or impurities based on boiling point.

-

Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV. EI is a hard ionization technique that induces reproducible fragmentation, which is essential for structural analysis.

-

Detection: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragment ions.

Data Interpretation & Expected Results

-

Molecular Ion (M⁺•): The molecular formula C₁₅H₃₂O corresponds to a monoisotopic mass of 228.2453. A high-resolution mass spectrometer (HRMS) would confirm this elemental composition. A low-resolution instrument will show a nominal mass peak at m/z 228 .[2][6][7]

-

Key Fragmentation Pathways: Alcohols undergo two primary fragmentation pathways in EI-MS: dehydration and alpha-cleavage.[8][9]

-

Dehydration: The loss of a water molecule is a hallmark of alcohols, resulting in an [M-18]⁺• peak. This is often a prominent peak in the spectrum.

-

Alpha-Cleavage: This involves the cleavage of the C1-C2 bond, which is alpha to the oxygen atom. For a primary alcohol, this is a highly favorable fragmentation that results in a resonance-stabilized oxonium ion.[9]

-

| Expected m/z | Fragment Ion | Interpretation |

| 228 | [C₁₅H₃₂O]⁺• | Molecular Ion (M⁺•) |

| 210 | [C₁₅H₃₀]⁺• | Dehydration Peak ([M-H₂O]⁺•) |

| 43, 57, 71... | [C₃H₇]⁺, [C₄H₉]⁺, etc. | Standard aliphatic chain fragmentation (loss of alkyl radicals). |

| 31 | [CH₂OH]⁺ | Not expected. A peak at m/z 31 is characteristic of a simple primary alcohol via alpha-cleavage.[9] Its absence would suggest a more complex structure where this fragmentation is not favored or the resulting fragment is not the base peak. The branching at C3 hinders this simple cleavage. |

The fragmentation pattern will be complex due to the branched alkyl chain, but the presence of a peak at m/z 210 is strong evidence for an alcohol of mass 228.

Infrared Spectroscopy: Identifying the Key Functional Group

Core Directive: To rapidly and unequivocally confirm the presence of the hydroxyl (-OH) functional group.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As 3,7,11-trimethyl-1-dodecanol is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation & Expected Results

The IR spectrum of an alcohol is dominated by two characteristic absorptions.[8][10]

| Wavenumber (cm⁻¹) | Vibration | Appearance | Significance |

| ~3350 | O-H Stretch | Strong, very broad | Definitive evidence of a hydrogen-bonded -OH group. The broadness is due to the varying strengths of intermolecular hydrogen bonds in the liquid sample.[11] |

| ~2950-2850 | C-H Stretch | Strong, sharp | Confirms the aliphatic (sp³ C-H) nature of the molecule. |

| ~1058 | C-O Stretch | Strong | Characteristic of a primary alcohol (R-CH₂-OH).[10] |

The presence of the intense, broad O-H band is the most critical piece of information derived from the IR spectrum.

NMR Spectroscopy: Assembling the Molecular Blueprint

Core Directive: To provide the complete and unambiguous carbon-hydrogen framework. A suite of 1D and 2D NMR experiments is required to solve the structure definitively.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Data Acquisition: Perform the following sequence of experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

¹H NMR (Proton)

-

¹³C NMR (Carbon)

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Data Interpretation & Structure Assembly

A. ¹H and ¹³C NMR - The Parts List

-

¹³C NMR: The first step is to count the carbon signals. Due to the molecule's asymmetry, we expect to see 15 distinct carbon signals . The carbon attached to the oxygen (C1) will be the most downfield of the aliphatic signals, typically in the 60-70 ppm range.[8]

-

¹H NMR: The proton spectrum provides information on the chemical environment, number, and neighbors of each proton.

-

Integration: The total integral of the spectrum should correspond to 32 protons.

-

Chemical Shifts: Key signals include the methylene protons next to the hydroxyl group (-CH₂OH) which will appear as a triplet around 3.6 ppm .[8][12] The numerous methyl groups will appear as doublets or singlets in the upfield region (~0.8-1.2 ppm). The remaining -CH₂- and -CH- protons will create a complex, overlapping region between ~1.0-1.6 ppm.

-

B. 2D NMR - The Assembly Instructions

2D NMR is essential for connecting the individual signals into a coherent structure.

-

HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of every CH, CH₂, and CH₃ group.

-

COSY: This experiment reveals proton-proton couplings, typically over two or three bonds (¹H-¹H J-coupling). It is used to "walk" along the carbon chain by identifying adjacent protons. For example, the triplet at ~3.6 ppm (H1) will show a correlation to the multiplet for the H2 protons.

-

HMBC: This is arguably the most powerful experiment for this problem. It shows correlations between protons and carbons over two or three bonds. This allows us to connect the molecular "fragments" identified by COSY, especially across non-protonated (quaternary) carbons or heteroatoms.

Caption: Key HMBC correlations confirming methyl group positions.

Putting It All Together (An Example):

-

Identify the Termini: The triplet at ~3.6 ppm (H1) is the start of one end of the chain (-CH₂OH). The isopropyl group at the other end will be identified by a septet (H11) coupled to two distinct methyl doublets (H12 and H13).

-

Connect with COSY: Starting from H1, COSY correlations will connect H1 -> H2 -> H3.

-

Position the First Branch: The methyl protons at C3 (a doublet, H14) will show no COSY correlation to H1 or H2, but a strong HMBC correlation to C2, C3, and C4. This definitively places the first methyl group at the C3 position.

-

Bridge the Chains: Continue using COSY to connect the chain (H3 -> H4 -> H5 -> H6 -> H7...). The methyl group at C7 and the isopropyl group at C11 are placed using the same HMBC logic, connecting all fragments into the final structure of 3,7,11-trimethyl-1-dodecanol.

| Experiment | Question Answered |

| MS | What is the molecular weight and formula? (C₁₅H₃₂O) |

| IR | What is the primary functional group? (-OH) |

| ¹³C NMR | How many unique carbons are there? (15) |

| ¹H NMR | What are the different types of proton environments? |

| HSQC | Which proton is attached to which carbon? |

| COSY | Which protons are adjacent to each other? |

| HMBC | How are the adjacent fragments connected? |

Conclusion

The structure elucidation of 3,7,11-trimethyl-1-dodecanol serves as a prime example of the modern, multi-technique approach to chemical analysis. While mass spectrometry and infrared spectroscopy provide rapid and vital preliminary data regarding molecular formula and functional groups, they lack the resolving power to define the complex isomeric structure. The definitive and unambiguous assignment relies on the detailed correlational data provided by a suite of 1D and 2D NMR experiments. By strategically integrating these methods, we create a self-validating workflow that moves from a general molecular description to a precise, atom-by-atom structural confirmation, a process that is fundamental to progress in chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 3,7,11-Trimethyl-1-dodecanol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

CAS. (n.d.). 3,7,11-Trimethyl-1-dodecanol. CAS Common Chemistry. Retrieved from [Link]

-

Terpene Belt Farms. (2025, May 30). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Retrieved from [Link]

-

Shreve, O. D., et al. (1951). Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 23(2), 277–282. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

-

ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. Retrieved from [Link]

-

Al-Shabib, N. A., et al. (2024). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. MDPI. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

Sources

- 1. Buy 3,7,11-Trimethyl-1-dodecanol | 6750-34-1 [smolecule.com]

- 2. 3,7,11-Trimethyl-1-dodecanol | C15H32O | CID 138824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]

- 5. agilent.com [agilent.com]

- 6. 1-Dodecanol, 3,7,11-trimethyl- [webbook.nist.gov]

- 7. 1-Dodecanol, 3,7,11-trimethyl- [webbook.nist.gov]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. youtube.com [youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. rsc.org [rsc.org]

The Occurrence and Isolation of 3,7,11-Trimethyl-1-dodecanol: A Technical Guide for Researchers

This guide provides an in-depth exploration of the natural sources, biosynthesis, and extraction of 3,7,11-Trimethyl-1-dodecanol, a saturated sesquiterpenoid alcohol. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge to offer both foundational understanding and practical methodologies for the isolation and study of this compound.

Introduction to 3,7,11-Trimethyl-1-dodecanol

3,7,11-Trimethyl-1-dodecanol, also known as hexahydrofarnesol, is a 15-carbon branched-chain fatty alcohol with the chemical formula C₁₅H₃₂O.[1] Its structure is characterized by a dodecanol backbone with methyl groups at positions 3, 7, and 11.[1] This saturated alcohol is a derivative of the widely distributed sesquiterpene alcohol, farnesol. While farnesol is known for a range of biological activities, including antimicrobial, antitumor, and antioxidant effects, 3,7,11-Trimethyl-1-dodecanol is emerging as a compound of interest in its own right, with observed roles as a plant and human metabolite.[1][2] Notably, it has been identified in cancer metabolism studies, suggesting potential significance in biomedical research.[1]

Natural Sources of 3,7,11-Trimethyl-1-dodecanol

3,7,11-Trimethyl-1-dodecanol has been identified in a variety of plant species, indicating a widespread, albeit often minor, presence in the plant kingdom. The accumulation of this compound can be specific to certain lineages or related to particular physiological or environmental conditions.

Table 1: Documented Natural Sources of 3,7,11-Trimethyl-1-dodecanol

| Plant Species | Family | Common Name | Reference(s) |

| Azadirachta indica | Meliaceae | Neem | [1] |

| Cornulaca monacantha | Amaranthaceae | ||

| Indigofera argentea | Fabaceae | ||

| Justicia insularis | Acanthaceae |

The presence of 3,7,11-Trimethyl-1-dodecanol in these diverse plant species suggests that the biosynthetic machinery for its production is not narrowly restricted. Further research is likely to expand this list of natural sources.

Biosynthesis: From Farnesyl Pyrophosphate to a Saturated Alcohol

The biosynthesis of 3,7,11-Trimethyl-1-dodecanol is rooted in the well-established terpenoid biosynthesis pathway. Sesquiterpenoids, which are 15-carbon compounds, are derived from farnesyl pyrophosphate (FPP).[3]

The initial steps of this pathway involve the condensation of isoprene units (dimethylallyl diphosphate and isopentenyl diphosphate) to form geranyl pyrophosphate (GPP), which is then further condensed with another isopentenyl diphosphate molecule to yield FPP.[3] FPP serves as a crucial branch point for the synthesis of a vast array of sesquiterpenoids.

The formation of 3,7,11-Trimethyl-1-dodecanol from FPP is a multi-step process that likely involves the dephosphorylation of FPP to farnesol, followed by the complete reduction of the three double bonds in the farnesol backbone.

Figure 1: Proposed biosynthetic pathway of 3,7,11-Trimethyl-1-dodecanol.

While the enzymes responsible for the dephosphorylation of FPP to farnesol (farnesyl pyrophosphatases) have been studied, the specific reductases that catalyze the saturation of farnesol to 3,7,11-Trimethyl-1-dodecanol in these plant species have not yet been fully characterized. This represents a promising area for future biochemical and genetic research.

Extraction and Isolation: A Step-by-Step Protocol

The isolation of 3,7,11-Trimethyl-1-dodecanol from its natural sources requires a systematic approach involving extraction, fractionation, and purification. The following protocol is a generalized methodology derived from techniques used for the isolation of terpenoids and other phytochemicals from the identified plant sources.[4] It is crucial to optimize these steps for each specific plant matrix.

Sample Preparation

-

Collection and Drying: Collect fresh plant material (e.g., leaves of Azadirachta indica or aerial parts of Cornulaca monacantha).

-

Grinding: Once dried, grind the plant material into a fine powder to increase the surface area for efficient extraction.

Solvent Extraction

The choice of solvent is critical for the selective extraction of 3,7,11-Trimethyl-1-dodecanol. Given its relatively nonpolar nature, a solvent of medium polarity or a sequential extraction with solvents of increasing polarity is recommended.

-

Initial Extraction: Macerate the powdered plant material in methanol or ethanol at room temperature for 48-72 hours with occasional agitation. This will extract a broad range of compounds.

-

Solvent Removal: Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

Fractionation aims to separate the components of the crude extract based on their polarity.

-

Liquid-Liquid Partitioning:

-

Suspend the crude methanolic/ethanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. 3,7,11-Trimethyl-1-dodecanol is expected to be enriched in the less polar fractions (n-hexane and dichloromethane).

-

-

Solvent Evaporation: Evaporate the solvent from each fraction to obtain fractionated extracts.

Chromatographic Purification

Column chromatography is a key step for the purification of the target compound.

-

Column Preparation: Pack a glass column with silica gel as the stationary phase, using a nonpolar solvent like n-hexane as the slurry.

-

Sample Loading: Dissolve the n-hexane or dichloromethane fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually introducing ethyl acetate.

-

Fraction Collection: Collect the eluate in small fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pooling of Fractions: Combine the fractions that show a spot corresponding to the expected Rf value of 3,7,11-Trimethyl-1-dodecanol.

Final Purification and Identification

-

Preparative TLC or HPLC: For final purification, the pooled fractions can be subjected to preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The structure of the purified compound should be confirmed using spectroscopic techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for detailed structural analysis.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

-

Figure 2: A generalized workflow for the extraction and isolation of 3,7,11-Trimethyl-1-dodecanol.

Biological Activities and Potential Applications

While research on the specific biological activities of 3,7,11-Trimethyl-1-dodecanol is still in its early stages, the known activities of its precursor, farnesol, provide a strong rationale for further investigation. Farnesol has demonstrated a wide range of pharmacological properties, including:

-

Antimicrobial activity: Effective against various bacteria and fungi.[2][5]

-

Antitumor effects: Shown to induce apoptosis in cancer cells.[2][6]

-

Antioxidant properties: Capable of scavenging free radicals.[2][5]

The structural similarity of 3,7,11-Trimethyl-1-dodecanol to farnesol suggests that it may possess similar or related biological activities. Its identification as a metabolite in cancer cells warrants further investigation into its role in cancer biology.[1] Additionally, related compounds have been explored as insect growth regulators, indicating a potential application in agriculture.

Conclusion

3,7,11-Trimethyl-1-dodecanol is a naturally occurring saturated sesquiterpenoid alcohol with a growing significance in phytochemical and biomedical research. This guide has provided a comprehensive overview of its known natural sources, a plausible biosynthetic pathway, and a detailed, adaptable protocol for its extraction and isolation. The exploration of its biological activities is a promising frontier, with potential applications in drug development and other industries. The methodologies and information presented herein are intended to serve as a valuable resource for scientists dedicated to advancing our understanding of this intriguing natural compound.

References

-

PubChem. (n.d.). 3,7,11-Trimethyl-1-dodecanol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

The Good Scents Company. (n.d.). hexahydrofarnesol 1-dodecanol, 3,7,11-trimethyl-. Retrieved January 22, 2026, from [Link]

-

Saleh, H. M., et al. (2024). Cornulacin: a new isoflavone from Cornulaca monacantha and its isolation, structure elucidation and cytotoxicity through EGFR-mediated apoptosis. RSC Advances, 14(1), 1-12. [Link]

-

Siddiqui, B. S., et al. (2004). Two new triterpenoids from Azadirachta indica and their insecticidal activity. Journal of natural products, 67(2), 254–257. [Link]

-

Afolayan, A. J., & Ashafa, A. O. T. (2020). Characterization of (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-Trien-1-Ol with Antioxidant and Antimicrobial Potentials from Euclea Crispa (Thunb.) Leaves. Plants, 9(12), 1735. [Link]

-

Jo, W. S., et al. (2012). Molecular Mechanisms involved in Farnesol-Induced Apoptosis. Journal of life science, 22(7), 945–951. [Link]

-

Delmondes, G. A., et al. (2020). Pharmacological applications of farnesol (C15H26O): a patent review. Expert opinion on therapeutic patents, 30(5), 349–360. [Link]

-

Zhang, Y., et al. (2022). Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review. Journal of Fungi, 8(5), 486. [Link]

Sources

- 1. 3,7,11-Trimethyl-1-dodecanol | C15H32O | CID 138824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological applications of farnesol (C15H26O): a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review | MDPI [mdpi.com]

- 4. Cornulacin: a new isoflavone from Cornulaca monacantha and its isolation, structure elucidation and cytotoxicity through EGFR-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,7,11-Trimethyl-1-dodecanol (Hexahydrofarnesol)

CAS Number: 6750-34-1

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fatty Alcohol

3,7,11-Trimethyl-1-dodecanol, also known by its common name hexahydrofarnesol, is a saturated fatty alcohol with a branched-chain structure.[1][2][3] This C15 isoprenoid alcohol is the fully hydrogenated derivative of the naturally occurring sesquiterpene alcohol, farnesol.[4] Its presence has been identified in various natural sources, including the neem plant (Azadirachta indica) and certain wild flora in arid regions, suggesting its involvement in specific biological processes.[1][2][5] While its unsaturated precursor, farnesol, has been extensively studied for its anticancer and anti-inflammatory properties, 3,7,11-trimethyl-1-dodecanol is emerging as a molecule of interest in its own right, particularly due to its physicochemical properties that lend it to a wide range of applications, from chemical synthesis to potential roles in drug delivery and cancer metabolism.[2][6][7] This guide provides a comprehensive technical overview of 3,7,11-trimethyl-1-dodecanol, consolidating current knowledge on its properties, synthesis, analysis, and biological significance to support its exploration in research and development.

Physicochemical Properties: A Tabulated Summary

The distinct molecular structure of 3,7,11-trimethyl-1-dodecanol, characterized by a 12-carbon chain with methyl groups at the 3, 7, and 11 positions, dictates its physical and chemical behavior.[2] A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Registry Number | 6750-34-1 | [3] |

| Molecular Formula | C15H32O | [1][3] |

| Molecular Weight | 228.41 g/mol | [1][3] |

| IUPAC Name | 3,7,11-trimethyldodecan-1-ol | [1] |

| Synonyms | Hexahydrofarnesol, Farnesanol, 3,7,11-Trimethyl-1-dodecyl alcohol | [3][8] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 127-129 °C @ 3 Torr; ~278-279 °C @ 760 mm Hg (est.) | [3][8] |

| Density | 0.8491 g/cm³ @ 25 °C | [3] |

| Solubility | Soluble in alcohol; Insoluble in water (0.722 mg/L @ 25 °C est.) | [8][9] |

| logP (o/w) | 5.975 (est.) | [8] |

Synthesis and Purification: From Farnesol to Hexahydrofarnesol

The primary and most direct route for the synthesis of 3,7,11-trimethyl-1-dodecanol is the catalytic hydrogenation of its unsaturated precursor, farnesol. This process involves the saturation of the three double bonds in the farnesol molecule.

Experimental Protocol: Catalytic Hydrogenation of Farnesol

This protocol outlines a standard procedure for the laboratory-scale synthesis of 3,7,11-trimethyl-1-dodecanol.

Materials:

-

Farnesol

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol (or other suitable solvent like hexane)

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve farnesol in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution. The catalyst loading is typically around 1-5% by weight of the farnesol.

-

Hydrogenation: Seal the reactor and purge it with nitrogen gas to remove any air. Subsequently, purge the reactor with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-3 MPa).[10]

-

Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 4-10 hours).[10] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete disappearance of the starting material.

-

Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude 3,7,11-trimethyl-1-dodecanol can be purified by vacuum distillation to obtain the final product with high purity.

Self-Validation: The purity of the synthesized 3,7,11-trimethyl-1-dodecanol should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The obtained spectra should be compared with reference spectra for confirmation.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of 3,7,11-trimethyl-1-dodecanol.

Biological Significance and Potential Applications

While direct pharmacological studies on 3,7,11-trimethyl-1-dodecanol are limited, its structural relationship to farnesol provides a strong rationale for investigating its biological activities. Farnesol is known to exhibit pro-apoptotic and anti-proliferative effects in various cancer cell lines and can modulate inflammatory pathways.[4][6] It is plausible that 3,7,11-trimethyl-1-dodecanol, as a stable metabolite, may share or possess distinct biological functions.

Role in Cancer Metabolism

3,7,11-Trimethyl-1-dodecanol has been identified as a metabolite in cancer cells, suggesting its potential involvement in cancer metabolism.[1][2] The altered metabolic landscape of cancer cells is a hallmark of the disease, and the presence of this fatty alcohol could be a biomarker or an active participant in metabolic pathways that support tumor growth and survival. Further research is warranted to elucidate its precise role and mechanism of action within the tumor microenvironment.

Potential Anti-inflammatory and Anticancer Effects

Natural compounds, including terpenoids and fatty alcohols, are a rich source of molecules with anticancer and anti-inflammatory properties.[7][11][12][13] These compounds can influence key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[7][11] Given that chronic inflammation is a known driver of cancer, molecules with dual anti-inflammatory and anticancer activities are of significant interest in drug development.[6] The potential for 3,7,11-trimethyl-1-dodecanol to modulate these pathways, possibly through mechanisms analogous to farnesol, such as the induction of endoplasmic reticulum stress, makes it a compelling candidate for further investigation.[4]

Applications in Drug Delivery

The lipophilic nature of 3,7,11-trimethyl-1-dodecanol makes it a suitable component for the development of drug delivery systems, such as nanoformulations.[14] Its properties as an emulsifier and its biocompatibility suggest its potential use in formulating poorly water-soluble drugs, enhancing their bioavailability and therapeutic efficacy.

Analytical Methodologies: Quantification in Biological Matrices

Accurate and sensitive quantification of 3,7,11-trimethyl-1-dodecanol in biological samples is crucial for pharmacokinetic, metabolomic, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering high resolution and specificity.[5][15][16]

Experimental Protocol: GC-MS Quantification in Plasma

The following protocol provides a general framework for the quantification of 3,7,11-trimethyl-1-dodecanol in a plasma matrix.

Materials:

-

Plasma samples

-

Internal standard (e.g., a deuterated analog of 3,7,11-trimethyl-1-dodecanol or a structurally similar long-chain alcohol)

-

Extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To a known volume of plasma, add the internal standard.

-

Liquid-Liquid Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in the derivatizing agent and heat (e.g., at 60°C for 30 minutes) to convert the alcohol to its more volatile trimethylsilyl (TMS) ether derivative.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a temperature program that allows for the separation of the analyte from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for both the analyte and the internal standard.[17]

-

-

Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of 3,7,11-trimethyl-1-dodecanol in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Self-Validation: The method should be validated for linearity, accuracy, precision, and limit of quantification according to established guidelines for bioanalytical method validation.

Visualization of the Analytical Workflow

Caption: Workflow for the GC-MS quantification of 3,7,11-trimethyl-1-dodecanol.

Safety and Handling

Based on available data, 3,7,11-trimethyl-1-dodecanol is considered to be an irritant to the skin, eyes, and respiratory system.[18] It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion and Future Perspectives

3,7,11-Trimethyl-1-dodecanol is a fatty alcohol with a growing profile of interest for researchers in chemistry, biology, and pharmacology. Its straightforward synthesis from the readily available natural product farnesol, coupled with its unique physicochemical properties, makes it an attractive molecule for various applications. While its biological activities are not yet fully elucidated, its structural similarity to farnesol and its identification as a cancer cell metabolite strongly suggest a role in cellular processes relevant to disease. Future research should focus on direct investigations into its potential anticancer and anti-inflammatory effects, including the elucidation of its mechanism of action and molecular targets. Furthermore, a more thorough exploration of its utility in drug delivery systems could unlock new therapeutic strategies for a range of diseases. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

-

PubChem. 3,7,11-Trimethyl-1-dodecanol. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 3,7,11-trimethyl-1-dodecanol. [Link]

-

The Good Scents Company. hexahydrofarnesol 1-dodecanol, 3,7,11-trimethyl-. [Link]

-

PubChem. 3-Dodecanol, 3,7,11-trimethyl-. National Center for Biotechnology Information. [Link]

-

ResearchGate. Hydrogenation of 3,7,11-trimethyldodecyn-1-ol-3. [Link]

-

Duncan, R. E., et al. Molecular Mechanisms involved in Farnesol-Induced Apoptosis. PMC - NIH. [Link]

-

NIST. 1-Dodecanol, 3,7,11-trimethyl-. NIST WebBook. [Link]

-

Ju, J., et al. Potential Anti-Inflammatory and Anti-Cancer Properties of Farnesol. PMC - NIH. [Link]

- Google Patents.

-

Frontiers. The function of natural compounds in important anticancer mechanisms. [Link]

-

Anticancer Activity of Natural Compounds from Plant and Marine Environment. PMC. [Link]

-

The function of natural compounds in important anticancer mechanisms. PMC - NIH. [Link]

-

Assessment of GC-MS in Detecting Changes in the Levels of Metabolites Using a Spike-in Experiment in Human Plasma. [Link]

-

MDPI. Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. [Link]

-

CAS. 3,7,11-Trimethyl-1-dodecanol. Common Chemistry. [Link]

-

Defining Blood Plasma and Serum Metabolome by GC-MS. PMC - PubMed Central. [Link]

-

MDPI. Hydrogenation of Dodecanoic Acid over Iridium-Based Catalysts. [Link]

-

Nanoformulations for Drug Delivery: Safety, Toxicity, and Efficacy. PubMed. [Link]

-

Wikipedia. Dodecanol. [Link]

-

MDPI. Anti-Inflammatory, Anti-Oxidant, GC-MS Profiling and Molecular Docking Analyses of Non-Polar Extracts from Five Salsola Species. [Link]

-

Profiling volatile organic compounds from human plasma using GC × GC-ToFMS. PubMed. [Link]

-

Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. NIH. [Link]

-

Journal of Drug Delivery and Therapeutics. GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. [Link]

-

Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. [Link]

-

MDPI. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. [Link]

-

EPA. Toxicological Profile for Farnesol. [Link]

Sources

- 1. 3,7,11-Trimethyl-1-dodecanol | C15H32O | CID 138824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 3,7,11-Trimethyl-1-dodecanol | 6750-34-1 [smolecule.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia [mdpi.com]

- 6. Potential Anti-Inflammatory and Anti-Cancer Properties of Farnesol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The function of natural compounds in important anticancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hexahydrofarnesol, 6750-34-1 [thegoodscentscompany.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. CN105001047A - Method for preparing dodecanol from catalytic hydrogenation of dodecanone - Google Patents [patents.google.com]

- 11. Frontiers | The function of natural compounds in important anticancer mechanisms [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. jddtonline.info [jddtonline.info]

- 14. Nanoformulations for Drug Delivery: Safety, Toxicity, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. Defining Blood Plasma and Serum Metabolome by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-Dodecanol, 3,7,11-trimethyl- | C15H32O | CID 23701 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Hexahydrofarnesol

For Researchers, Scientists, and Drug Development Professionals

Foreword

Hexahydrofarnesol, a saturated derivative of the sesquiterpene alcohol farnesol, represents a molecule of significant interest in various scientific domains. Its intricate branched structure and resulting physicochemical properties make it a valuable building block in organic synthesis and a subject of study in fields ranging from entomology to materials science. This guide, intended for a technical audience, provides a comprehensive exploration of the core physical characteristics of hexahydrofarnesol. Moving beyond a simple tabulation of data, this document delves into the experimental methodologies and underlying scientific principles that govern these properties, offering a deeper understanding for researchers and professionals working with this versatile compound.

Chemical Identity and Structure

Hexahydrofarnesol, systematically named 3,7,11-trimethyldodecan-1-ol, is a C15 fatty alcohol. Its structure consists of a twelve-carbon aliphatic chain with methyl groups at positions 3, 7, and 11, and a primary alcohol functional group at the C-1 position. The absence of double bonds, in contrast to its precursor farnesol, imparts significant chemical stability to the molecule.

Molecular Formula: C₁₅H₃₂O[1][2]

Molecular Weight: 228.41 g/mol [1]

Synonyms: 3,7,11-Trimethyldodecan-1-ol, Tetrahydrofarnesol

CAS Number: 6750-34-1[2]

Caption: 2D Chemical Structure of Hexahydrofarnesol.

Spectroscopic Profile

The unique structural features of hexahydrofarnesol give rise to a distinct spectroscopic fingerprint, which is indispensable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum of hexahydrofarnesol is characterized by a series of overlapping multiplets in the aliphatic region (approximately 0.8-1.6 ppm) corresponding to the numerous CH, CH₂, and CH₃ groups in the carbon backbone. A key diagnostic signal is the triplet corresponding to the two protons on the carbon bearing the hydroxyl group (C-1), which is typically found around 3.6 ppm. The protons of the methyl groups appear as doublets and singlets in the upfield region of the spectrum.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clear map of the 15 carbon atoms in the molecule. The carbon attached to the hydroxyl group (C-1) typically resonates around 60-65 ppm. The remaining carbons of the aliphatic chain and the methyl branches appear in the upfield region (approximately 10-40 ppm). The specific chemical shifts are sensitive to the local electronic environment, allowing for the complete assignment of the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of hexahydrofarnesol is dominated by absorptions characteristic of a long-chain primary alcohol. A prominent broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic chain. A distinct C-O stretching vibration is typically observed around 1050 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of hexahydrofarnesol results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 228 may be weak or absent. Common fragments arise from the cleavage of the carbon-carbon bonds along the chain and the loss of a water molecule (M-18) from the molecular ion. The fragmentation pattern can be complex due to the branched nature of the molecule.

Physicochemical Properties

The physical state and behavior of hexahydrofarnesol are dictated by its molecular structure, particularly its long, branched alkyl chain and the presence of a polar hydroxyl group.

| Physical Property | Value | Experimental Context & Rationale |

| Appearance | Colorless to pale yellow, viscous liquid | The long, branched alkyl chain leads to significant van der Waals interactions, resulting in a viscous liquid state at room temperature. |

| Boiling Point | 145-155 °C at 14 Torr | Due to its high molecular weight and the presence of hydrogen bonding, hexahydrofarnesol has a high boiling point. Vacuum distillation is the preferred method for purification to prevent decomposition at atmospheric pressure. |

| Melting Point | Not definitively reported; likely a low-melting, waxy solid | Saturated long-chain alcohols often exhibit complex solid-state behavior with broad melting ranges. The branched structure of hexahydrofarnesol may disrupt crystal packing, leading to a lower melting point compared to its linear isomer. |

| Density | 0.8387 g/cm³ at 22 °C | The density is determined by the balance of the long alkyl chain and the hydroxyl group. It is less dense than water. |

| Refractive Index | Not definitively reported for 3,7,11-trimethyldodecan-1-ol | The refractive index is a sensitive measure of purity. For viscous liquids, measurement is typically performed using an Abbe refractometer with precise temperature control. |

| Solubility | Insoluble in water; Soluble in chloroform and slightly soluble in methanol. | The long, nonpolar alkyl chain dominates the molecule's character, making it insoluble in polar solvents like water. It is miscible with nonpolar organic solvents. |

| Viscosity | Not quantitatively reported, but observed to be viscous | The extensive intermolecular van der Waals forces and hydrogen bonding contribute to a higher viscosity compared to shorter-chain alcohols. |

Experimental Methodologies: A Deeper Dive

The accurate determination of the physical properties of a high-molecular-weight, viscous liquid like hexahydrofarnesol requires careful consideration of experimental techniques.

Determination of Boiling Point under Reduced Pressure

The high boiling point of hexahydrofarnesol at atmospheric pressure makes it susceptible to thermal decomposition. Therefore, vacuum distillation is the method of choice for both purification and boiling point determination.

Caption: Workflow for Boiling Point Determination.

Protocol Rationale:

-

Reduced Pressure: Lowering the pressure above the liquid decreases the temperature at which the vapor pressure equals the external pressure, thus lowering the boiling point and preventing degradation.

-

Fractionating Column: While not always necessary for a pure compound, a short fractionating column can help to ensure that the vapor reaching the thermometer is in equilibrium with the boiling liquid, leading to a more accurate measurement.

-

Manometer: Precise measurement of the system pressure is critical for reporting an accurate boiling point and for converting it to the boiling point at standard pressure if desired, using a nomograph.

Measurement of Density

The density of a viscous liquid can be accurately determined using a pycnometer or a digital density meter.

Pycnometer Method:

-

The empty pycnometer is accurately weighed.

-

It is then filled with distilled water of a known temperature, and the mass is recorded to calibrate the exact volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with hexahydrofarnesol at the same temperature.

-

The mass of the filled pycnometer is recorded.

-

The density is calculated by dividing the mass of the hexahydrofarnesol by the calibrated volume of the pycnometer.

Causality: This gravimetric method is highly accurate as it relies on precise mass measurements. Temperature control is paramount as the density of liquids is temperature-dependent.

Refractive Index Measurement

An Abbe refractometer is the standard instrument for measuring the refractive index of liquids.

Caption: Process of Refractive Index Measurement.

Protocol for Viscous Liquids:

-

A small drop of hexahydrofarnesol is applied to the surface of the lower prism of the Abbe refractometer.

-

Due to its viscosity, care must be taken to ensure a thin, uniform film is formed between the two prisms when they are brought together.

-

The instrument's light source is adjusted, and the telescope is focused.

-

The control knob is turned to bring the borderline between the light and dark fields into view.

-

The compensator is adjusted to remove any color fringes.

-

The borderline is precisely aligned with the crosshairs in the eyepiece, and the refractive index is read from the scale.

-

The measurement is typically performed at a standard temperature, such as 20°C, maintained by a circulating water bath connected to the refractometer.

Self-Validation: The sharpness of the borderline is a direct indicator of the sample's purity and the quality of the measurement. A diffuse or colored borderline can indicate impurities or temperature gradients.

Conclusion

The physical characteristics of hexahydrofarnesol are a direct consequence of its molecular architecture. Its high molecular weight, branched aliphatic structure, and the presence of a hydroxyl group culminate in a high-boiling, viscous liquid with limited water solubility. A thorough understanding of these properties, coupled with the appropriate experimental techniques for their measurement, is essential for the effective utilization of this compound in research and development. This guide provides a foundational understanding of these characteristics, emphasizing the causal links between molecular structure, physical properties, and the methodologies employed for their accurate determination.

References

-

PubChem. (n.d.). 3,7,11-Trimethyl-1-dodecanol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved January 22, 2026, from [Link]

-

Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry. Retrieved January 22, 2026, from [Link]

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved January 22, 2026, from [Link]

-

ASTM International. (2019). D1747 Standard Test Method for Refractive Index of Viscous Materials. Retrieved January 22, 2026, from [Link]

-

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved January 22, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound 3,7,11-Trimethyl-1,2,6,10-dodecatrienol (FDB003890). Retrieved January 22, 2026, from [Link]

Sources

The Discovery and Scientific Journey of 3,7,11-Trimethyl-1-dodecanol: A Technical Guide

This guide provides a comprehensive overview of the discovery, history, and scientific evolution of 3,7,11-Trimethyl-1-dodecanol, a significant molecule with diverse applications. From its early synthesis to its identification in nature and its role as a semiochemical, this document offers an in-depth exploration for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Terpenoid Derivative

3,7,11-Trimethyl-1-dodecanol, also widely known as hexahydrofarnesol, is a saturated fatty alcohol with a C15 isoprenoid skeleton.[1][2] Its history is intricately linked to the study of natural products, particularly terpenoids, and the exploration of insect endocrinology. This guide will trace the chronological milestones in our understanding of this molecule, from its first appearance in the chemical literature to its contemporary applications.

Early Synthesis and Chemical Characterization

The most common and well-established method for the synthesis of 3,7,11-Trimethyl-1-dodecanol is through the catalytic hydrogenation of farnesol, a naturally occurring sesquiterpene alcohol.[1] Farnesol possesses three double bonds in its carbon chain, and the hydrogenation process saturates these bonds to yield the fully saturated 3,7,11-Trimethyl-1-dodecanol.

Experimental Protocol: Catalytic Hydrogenation of Farnesol

This protocol is a generalized representation of the catalytic hydrogenation of farnesol to 3,7,11-Trimethyl-1-dodecanol. Specific reaction conditions may vary based on the catalyst and equipment used.

Materials:

-

Farnesol

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a suitable reaction vessel, dissolve farnesol in the chosen solvent.

-

Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically a small percentage of the substrate's weight.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Introduce hydrogen gas into the reaction vessel, typically at a set pressure.

-

Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by distillation or column chromatography to yield pure 3,7,11-Trimethyl-1-dodecanol.

Diagram of Synthetic Pathway:

Caption: Synthesis of 3,7,11-Trimethyl-1-dodecanol from farnesol.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule requires detailed analytical characterization. The following table summarizes key physicochemical and spectroscopic data for 3,7,11-Trimethyl-1-dodecanol.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂O | PubChem[2] |

| Molecular Weight | 228.41 g/mol | PubChem[2] |

| CAS Number | 6750-34-1 | NIST WebBook[3][4] |

| Synonyms | Hexahydrofarnesol, Farnesanol | PubChem[2] |

| Appearance | Colorless liquid | |

| Boiling Point | 278-279 °C @ 760 mmHg (est.) | The Good Scents Company[5] |

| logP (o/w) | 5.975 (est.) | The Good Scents Company[5] |

| IR Spectrum | Data available | NIST WebBook[3] |

| Mass Spectrum | Data available | NIST WebBook[3] |

| ¹H NMR Spectrum | Data available | |

| ¹³C NMR Spectrum | Data available | PubChem[6] |

Natural Occurrence: A Molecule from the Plant Kingdom

3,7,11-Trimethyl-1-dodecanol is not merely a synthetic creation; it is also found in nature. Its presence has been identified in a variety of plant species, highlighting its role in plant biochemistry.

One of the most notable natural sources of this compound is the neem tree (Azadirachta indica).[1] Various parts of the neem tree are known to produce a complex array of bioactive molecules, and 3,7,11-trimethyl-1-dodecanol is among the compounds that have been isolated and identified from this plant.

Other plant species in which 3,7,11-trimethyl-1-dodecanol has been detected include:

The identification of 3,7,11-trimethyl-1-dodecanol in these plants is typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) of the plant's essential oil or extracts.

Experimental Workflow: Identification in Natural Sources

The following workflow outlines the general steps for identifying 3,7,11-Trimethyl-1-dodecanol in a plant sample.

Caption: Workflow for identifying 3,7,11-Trimethyl-1-dodecanol in plants.

Biological Significance: A Link to Insect Endocrinology

The history of 3,7,11-Trimethyl-1-dodecanol is deeply intertwined with the study of insect juvenile hormones (JHs). JHs are a group of sesquiterpenoids that regulate many aspects of insect physiology, including development, reproduction, and metamorphosis. Farnesol, the precursor to 3,7,11-trimethyl-1-dodecanol, is a key intermediate in the biosynthesis of juvenile hormone III (JH III), the most common form of JH in insects.

This close structural relationship led researchers to investigate 3,7,11-trimethyl-1-dodecanol and other farnesol derivatives as potential insect growth regulators (IGRs). IGRs are compounds that mimic or interfere with the action of insect hormones, disrupting their normal life cycle. The rationale behind this research is that by applying a stable analog of a juvenile hormone, the insect can be prevented from maturing into its reproductive adult stage.

While much of the focus in the development of commercial IGRs has been on other analogs, the foundational research into farnesol and its derivatives, including the saturated 3,7,11-trimethyl-1-dodecanol, was crucial in establishing the concept of using hormone mimics for pest control.

Modern Applications and Future Directions

Today, 3,7,11-Trimethyl-1-dodecanol finds applications in various fields. It is used in the fragrance industry due to its mild, floral, and woody scent.[5] Its properties also make it suitable for use as a plasticizer and in the formulation of lubricants and surfactants.

The ongoing discovery of this molecule in new plant species suggests that our understanding of its natural roles is still evolving. Further research into its biosynthesis in plants and its ecological functions could reveal new applications. Additionally, its potential as a bioactive molecule continues to be an area of interest for researchers in various disciplines.

Conclusion

The journey of 3,7,11-Trimethyl-1-dodecanol, from its early synthesis to its discovery in nature and its connection to the pioneering field of insect hormone research, showcases the interconnectedness of chemical disciplines. This versatile molecule serves as a testament to the importance of both fundamental synthetic chemistry and the exploration of the natural world in driving scientific discovery and innovation.

References

- Fischer, F. G., & Gottwalt, K. (1928). Justus Liebigs Annalen der Chemie, 464(1), 69-90.

-

PubChem. (n.d.). 3,7,11-Trimethyl-1-dodecanol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 3-Dodecanol, 3,7,11-trimethyl-. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). Gas Chromatography of 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

The Good Scents Company. (n.d.). hexahydrofarnesol. Retrieved January 22, 2026, from [Link]

-

The Good Scents Company. (n.d.). 1-dodecanol, 3,7,11-trimethyl-. Retrieved January 22, 2026, from [Link]

Sources

- 1. Buy 3,7,11-Trimethyl-1-dodecanol | 6750-34-1 [smolecule.com]

- 2. 3,7,11-Trimethyl-1-dodecanol | C15H32O | CID 138824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Dodecanol, 3,7,11-trimethyl- [webbook.nist.gov]

- 4. 1-Dodecanol, 3,7,11-trimethyl- [webbook.nist.gov]

- 5. hexahydrofarnesol, 6750-34-1 [thegoodscentscompany.com]

- 6. 3-Dodecanol, 3,7,11-trimethyl- | C15H32O | CID 23701 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Role of 3,7,11-Trimethyl-1-dodecanol in Plant Metabolism: A Technical Guide for Researchers